molecular formula C6H8N4O3S B008471 Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- CAS No. 110578-99-9

Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)-

Cat. No. B008471
M. Wt: 216.22 g/mol
InChI Key: XOCKNIDKCQUYLP-UHFFFAOYSA-N
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Description

Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)-, also known as MNIT, is a chemical compound that has been widely studied for its potential applications in scientific research. MNIT is a thiol-reactive compound that can be used as a chemical probe to study protein thiol modifications.

Mechanism Of Action

Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- reacts with thiol groups on proteins via a nucleophilic substitution reaction. The reaction forms a covalent bond between the thiol group and the sulfur atom of Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)-. This reaction can be used to selectively label and modify thiol groups on proteins.

Biochemical And Physiological Effects

Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- can modify the function of proteins by altering their thiol groups. This can lead to changes in enzyme activity, protein-protein interactions, and signaling pathways. Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- has been shown to selectively label and modify thiol groups on a variety of proteins, including redox-sensitive transcription factors and enzymes involved in cellular metabolism.

Advantages And Limitations For Lab Experiments

Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- has several advantages for lab experiments. It is a small molecule that can selectively label and modify thiol groups on proteins. Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- can be used in a variety of experimental systems, including cell culture and animal models. However, Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- has some limitations. It is a reactive compound that can modify other nucleophilic groups besides thiol groups. Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- can also be toxic to cells at high concentrations, which can limit its use in some experimental systems.

Future Directions

Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- has many potential future directions for scientific research. One direction is to use Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- to study the role of thiol modifications in disease processes. Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- can be used to selectively label and modify thiol groups on proteins involved in disease pathways, allowing researchers to study the role of thiol modifications in disease progression. Another direction is to develop new chemical probes based on the structure of Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)-. These probes could have improved selectivity and reactivity for thiol groups, allowing for more precise labeling and modification of thiol groups on proteins. Overall, Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- has the potential to be a valuable tool for studying the role of thiol modifications in cellular processes and disease.

Synthesis Methods

Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- can be synthesized using a multistep reaction starting from 1-methyl-4-nitroimidazole. The synthesis involves the protection of the imidazole nitrogen with a tert-butyldimethylsilyl (TBDMS) group, followed by the reduction of the nitro group with zinc and hydrochloric acid to give 1-methyl-4-aminoimidazole. The amino group is then reacted with 2-chloroethanethiol to give the desired product, Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)-.

Scientific Research Applications

Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- has been used as a chemical probe to study protein thiol modifications. Thiol groups on proteins play important roles in many cellular processes, including redox signaling, enzyme catalysis, and protein folding. Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- can selectively react with thiol groups on proteins, allowing researchers to study the role of thiol modifications in these processes.

properties

CAS RN

110578-99-9

Product Name

Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)-

Molecular Formula

C6H8N4O3S

Molecular Weight

216.22 g/mol

IUPAC Name

2-(3-methyl-5-nitroimidazol-4-yl)sulfanylacetamide

InChI

InChI=1S/C6H8N4O3S/c1-9-3-8-5(10(12)13)6(9)14-2-4(7)11/h3H,2H2,1H3,(H2,7,11)

InChI Key

XOCKNIDKCQUYLP-UHFFFAOYSA-N

SMILES

CN1C=NC(=C1SCC(=O)N)[N+](=O)[O-]

Canonical SMILES

CN1C=NC(=C1SCC(=O)N)[N+](=O)[O-]

Other CAS RN

110578-99-9

synonyms

ACETAMIDE, 2-((1-METHYL-4-NITRO-1H-IMIDAZOL-5-YL)THIO)-

Origin of Product

United States

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